molecular formula C10H11NO2S B2801159 2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol CAS No. 2380095-74-7

2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol

Cat. No.: B2801159
CAS No.: 2380095-74-7
M. Wt: 209.26
InChI Key: XPHOTJXRAROFHM-UHFFFAOYSA-N
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Description

2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their diverse chemical reactivity and biological activities. The presence of an amino group and a hydroxyl group further enhances its chemical versatility, making it a valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Coupling of Furan and Thiophene Rings: The furan and thiophene rings can be coupled using Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between the two rings.

    Introduction of Amino and Hydroxyl Groups: The amino and hydroxyl groups can be introduced through nucleophilic substitution reactions, where appropriate nucleophiles are used to replace leaving groups on the furan-thiophene scaffold.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Coupling Reactions: The furan and thiophene rings can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group yields a hydroxyl compound.

Scientific Research Applications

2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s heterocyclic structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: It may influence metabolic pathways, signal transduction pathways, and other cellular processes, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(furan-2-yl)ethanol: This compound lacks the thiophene ring but retains the furan ring and amino group.

    2-Amino-1-(thiophen-3-yl)ethanol: This compound lacks the furan ring but retains the thiophene ring and amino group.

    2-Amino-1-(furan-2-yl)-1-thiophen-3-ylmethanol: This compound has a similar structure but with a methanol group instead of ethanol.

Uniqueness

2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol is unique due to the presence of both furan and thiophene rings, which confer distinct chemical reactivity and biological activity. The combination of these heterocyclic structures with amino and hydroxyl groups makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-amino-1-(furan-2-yl)-1-thiophen-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c11-7-10(12,8-3-5-14-6-8)9-2-1-4-13-9/h1-6,12H,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHOTJXRAROFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CN)(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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